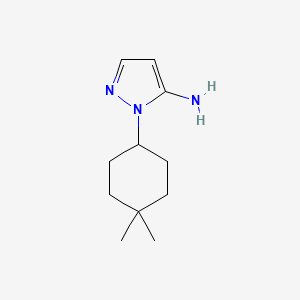

1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine

Description

1-(4,4-Dimethylcyclohexyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4,4-dimethylcyclohexyl substituent at the N1 position and an amino group at the C5 position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The 4,4-dimethylcyclohexyl group in this compound introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor interactions.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2-(4,4-dimethylcyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-11(2)6-3-9(4-7-11)14-10(12)5-8-13-14/h5,8-9H,3-4,6-7,12H2,1-2H3 |

InChI Key |

ASYGAAYBHRNEHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)N2C(=CC=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely documented method for synthesizing 5-aminopyrazoles, including 1-substituted derivatives, is the condensation of β-ketonitriles with hydrazines. This approach proceeds via initial nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs by attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system. This mechanism has been extensively validated in the literature and offers good regioselectivity and yields.

For this compound, the β-ketonitrile precursor would be functionalized with the 4,4-dimethylcyclohexyl moiety, and the hydrazine used would be hydrazine hydrate or a substituted hydrazine to introduce the amino group at position 5. The reaction is typically carried out in ethanol or similar solvents under reflux conditions.

Scheme: General Reaction Pathway

| Step | Reactants | Intermediate/Product | Conditions |

|---|---|---|---|

| 1 | β-Ketonitrile (with 4,4-dimethylcyclohexyl) + Hydrazine hydrate | Hydrazone intermediate | Reflux in ethanol |

| 2 | Hydrazone intermediate | This compound | Cyclization under reflux |

This method is favored for its simplicity, high regioselectivity, and adaptability to various substituents.

Alternative Cyclization via (Ethoxymethylene)malononitrile

Another approach involves the reaction of (ethoxymethylene)malononitrile with aryl hydrazines, which has been shown to selectively yield 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity. Although this method is more common for aryl-substituted pyrazoles, it can be adapted for alkyl-substituted systems by modifying the hydrazine or the nitrile precursor accordingly.

This one-step reaction typically involves refluxing the reactants in ethanol, resulting in high yields and regioselectivity. The method’s advantage lies in its operational simplicity and the ability to introduce various substituents on the pyrazole ring.

Modular Synthesis via β-Ketonitrile Cyclization and Subsequent Functionalization

A modular approach involves cyclization of β-ketonitriles bearing the desired substituent with hydrazines under acidic or neutral conditions, followed by further functional group transformations such as acylation or alkylation to install or modify the amino group. This approach allows for diversification of substitution patterns on both the pyrazole ring and the substituent at the N1 position.

Comparative Data on Preparation Conditions and Yields

| Method | Key Reactants | Solvent/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | β-Ketonitrile with 4,4-dimethylcyclohexyl + Hydrazine hydrate | Ethanol, reflux | 70–90 | High regioselectivity, straightforward |

| (Ethoxymethylene)malononitrile + Aryl Hydrazine | (Ethoxymethylene)malononitrile + substituted hydrazine | Ethanol, reflux | 75–95 | Excellent regioselectivity, one-step |

| Rh(III)-Catalyzed Annulation | Phenyl-1H-pyrazol-5-amine + alkynoate/alkynamide | One-pot, transition metal catalyst | Moderate to high | Suitable for fused ring systems |

| Modular β-Ketonitrile Cyclization + Functionalization | β-Ketonitrile + hydrazine, then acylation or alkylation | Acidic or neutral, variable | Variable | Enables substitution diversity |

Research Findings and Notes

The condensation of β-ketonitriles with hydrazines remains the most reliable and widely used method for preparing 5-aminopyrazoles, including N-substituted derivatives such as this compound.

Reaction conditions typically involve refluxing in ethanol or similar polar solvents, providing good yields and regioselectivity without the need for protecting groups or harsh reagents.

The use of substituted hydrazines or β-ketonitriles allows for structural diversity, enabling the synthesis of libraries of aminopyrazoles for pharmaceutical or agrochemical applications.

Transition metal-catalyzed annulation methods offer novel routes to complex fused heterocycles but are generally more applicable to advanced derivatives rather than simple aminopyrazoles.

Spectroscopic characterization (NMR, MS) confirms the regioselectivity and purity of the synthesized compounds, with amino and cyano groups providing useful functional handles for further derivatization.

Chemical Reactions Analysis

Reactions: The compound can undergo various reactions, including

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

Major Products: The major products depend on the specific reaction. For instance, reduction yields the corresponding alcohol.

Scientific Research Applications

Biology and Medicine: Investigate its biological activity, potential as a drug candidate, or interactions with biological targets.

Industry: Possible applications in agrochemicals, pharmaceuticals, or materials science.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets. For instance:

- If it acts as a drug, it may bind to receptors or enzymes, modulating cellular processes.

- If used in materials science, it could influence material properties.

Comparison with Similar Compounds

Structural Analysis

The following table compares 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives:

Key Observations :

- Smaller groups like tert-butyl may improve solubility but limit steric interactions.

- Electronic Properties : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization, while electron-withdrawing groups (e.g., nitro in ) may increase reactivity.

Physicochemical Properties

- Lipophilicity : The 4,4-dimethylcyclohexyl group likely confers higher logP values compared to analogs with aromatic or aliphatic substituents (e.g., 1.5–2.5 estimated vs. 1.2 for 1-(tert-butyl) analog ).

- Solubility : Polar substituents like methoxy improve water solubility (e.g., ~50 µg/mL), whereas bulky cyclohexyl groups may reduce it (<10 µg/mL predicted).

- Thermal Stability : Cyclohexyl and tert-butyl groups enhance thermal stability due to reduced conformational flexibility, as seen in analogs like 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine .

Biological Activity

1-(4,4-Dimethylcyclohexyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 4,4-dimethylcyclohexyl group. The molecular formula is , and its structure contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In a study involving breast cancer cell lines (MDA-MB-231), this compound showed promising results with an IC50 value around 30 μM, indicating significant inhibition of cell proliferation and migration . The compound's ability to block angiogenesis further supports its potential as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 μg/mL for S. aureus and 20 μg/mL for E. coli, highlighting its potential as an antimicrobial agent.

- Cancer Cell Line Analysis : In experiments with MDA-MB-231 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound was also shown to induce apoptosis in these cells, suggesting its utility in cancer therapy .

Data Summary

| Biological Activity | Observed Effect | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Effective against S. aureus | MIC = 15 μg/mL |

| Anticancer | Inhibits MDA-MB-231 proliferation | IC50 = 30 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.